molecular formula C15H17N B1218670 1,3-Diphenyl-2-aminopropane CAS No. 4275-43-8

1,3-Diphenyl-2-aminopropane

Cat. No. B1218670
CAS RN: 4275-43-8
M. Wt: 211.3 g/mol
InChI Key: BWYYVSNVUCFQQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-diphenyl-2-aminopropane derivatives has been explored through various methods. A notable approach involves the stereocontrolled synthesis of (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol starting from a common intermediate, showcasing the versatility in achieving different diastereomers with good overall yield and selectivity (Patil, Bhowmick, & Joshi, 2010).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 1-amino-3,5-diphenyl-2,4,4,6,6-Pentacyano-cyclohex-1-ene, provides insights into the intermolecular interactions and crystal packing, highlighting the complex nature of these structures and their stability under various conditions (Taffenko, Bogdan, & Aslanov, 1994).

Chemical Reactions and Properties

The chemical reactivity of 1,3-diphenyl-2-aminopropane derivatives involves interesting transformations. For instance, the preparation of carbon-14 and tritium labeled derivatives outlines a sequence of reactions showcasing the compound's versatility in synthetic applications (Thomas, 1978).

Physical Properties Analysis

The physical properties, including crystal structures and thermal analysis of 1,3-diphenylpropane-1,3-dione, a closely related compound, demonstrate the stability and behavior of these molecules under various conditions. Studies show significant stability in solid and liquid states, with detailed thermal decomposition stages (Liu Wan-yun, 2008).

Chemical Properties Analysis

The chemical properties of 1,3-diphenyl-2-aminopropane and its derivatives are highlighted through their interactions and reactions. For example, novel synthesis approaches for pyridine derivatives demonstrate the compound's utility in forming complex structures, underscoring the chemical versatility and potential for further exploration (Zonouzi et al., 2014).

Scientific Research Applications

Application 1: Preparation of Trisubstituted Dihydroisoquinoline Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : ®-(+)-1,1-Diphenyl-2-aminopropane can be used as a precursor for the preparation of trisubstituted dihydroisoquinoline derivatives .
  • Methods of Application/Experimental Procedures : This involves a Bischler-Napieralski reaction . Unfortunately, the specific experimental procedures and technical details are not provided in the source.
  • Results/Outcomes : The outcome of this application is the production of trisubstituted dihydroisoquinoline derivatives . Quantitative data or statistical analyses are not provided in the source.

Application 2: Synthesis of Fluorescent Polyphenylene Dendrimers

  • Scientific Field : Materials Science
  • Summary of the Application : 1,3-Diphenyl-2-propanone, which is structurally similar to 1,3-Diphenyl-2-aminopropane, is used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers .
  • Methods of Application/Experimental Procedures : These dendrimers are used as light emitters for organic light emitting diodes . The specific experimental procedures and technical details are not provided in the source.
  • Results/Outcomes : The outcome of this application is the production of fluorescent polyphenylene dendrimers that can be used in organic light emitting diodes . Quantitative data or statistical analyses are not provided in the source.

Application 3: Synthesis of Graphene Nanostructures

  • Scientific Field : Materials Science
  • Summary of the Application : Long-chain alkylated 1,3-diphenyl-2-propanones, which are structurally similar to 1,3-Diphenyl-2-aminopropane, are used in the synthesis of graphene nanostructures (graphene nanoribbons and quantum dots) .
  • Methods of Application/Experimental Procedures : The specific experimental procedures and technical details are not provided in the source .
  • Results/Outcomes : The outcome of this application is the production of graphene nanostructures . Quantitative data or statistical analyses are not provided in the source .

Application 4: Synthesis of Conjugated Polymers

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : 1,3-Diphenyl-2-propanone, which is structurally similar to 1,3-Diphenyl-2-aminopropane, is used in the synthesis of several other polycyclic aromatic hydrocarbons and conjugated polymers .
  • Methods of Application/Experimental Procedures : The specific experimental procedures and technical details are not provided in the source .
  • Results/Outcomes : The outcome of this application is the production of conjugated polymers . Quantitative data or statistical analyses are not provided in the source .

Application 5: Synthesis of Graphene Nanostructures

  • Scientific Field : Materials Science
  • Summary of the Application : Long-chain alkylated 1,3-diphenyl-2-propanones, which are structurally similar to 1,3-Diphenyl-2-aminopropane, are used in the synthesis of graphene nanostructures (graphene nanoribbons and quantum dots) .
  • Methods of Application/Experimental Procedures : The specific experimental procedures and technical details are not provided in the source .
  • Results/Outcomes : The outcome of this application is the production of graphene nanostructures . Quantitative data or statistical analyses are not provided in the source .

Application 6: Synthesis of Conjugated Polymers

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : 1,3-Diphenyl-2-propanone, which is structurally similar to 1,3-Diphenyl-2-aminopropane, is used in the synthesis of several other polycyclic aromatic hydrocarbons and conjugated polymers .
  • Methods of Application/Experimental Procedures : The specific experimental procedures and technical details are not provided in the source .
  • Results/Outcomes : The outcome of this application is the production of conjugated polymers . Quantitative data or statistical analyses are not provided in the source .

Safety And Hazards

1,3-Diphenyl-2-aminopropane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Personal protective equipment including chemical impermeable gloves should be worn when handling this compound. In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

1,3-diphenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYVSNVUCFQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7763-96-4 (hydrochloride)
Record name 1,3-Diphenyl-2-aminopropane
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DSSTOX Substance ID

DTXSID50195415
Record name 1,3-Diphenyl-2-aminopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenylpropan-2-amine

CAS RN

4275-43-8
Record name 1,3-Diphenyl-2-aminopropane
Source ChemIDplus
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Record name 4275-43-8
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Record name 1,3-Diphenyl-2-aminopropane
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Record name 1,3-diphenylpropan-2-amine
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Record name 1,3-DIPHENYL-2-AMINOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Z Juvancz, M Ledniczky, L Imre, M Bihari… - … of Chromatography B …, 1985 - Elsevier
Note Identification of 1 ,&diphenyl-2-aminopropane metabolites by gas chromatography, gas chromatography with Fourier transf Page 1 121 Journal of Chromatography, 337 (1985) …
Number of citations: 3 www.sciencedirect.com
IJ Forbes, KP Kirkbride - Journal of Forensic Sciences, 1992 - chemistry.mdma.ch
The acylative decarboxylation reaction of phenylacetic acid, a method used in clandestine laboratories for the synthesis of phenyl-2-propanone, has been examined. It has been …
Number of citations: 16 chemistry.mdma.ch
WJ Gensler, JC Rockett - Journal of the American Chemical …, 1955 - ACS Publications
l-Benzenesulfonyl-2-bromomethylethyleneimine (I) reacts with benzene in the presence of aluminum chloride to give 3, 3-diphenyl-l-benzenesulfonamidopropane (X). Possible reaction …
Number of citations: 25 pubs.acs.org
FG Riddell, M Rogerson - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
A series of nine compounds consisting of dimethyl, trimethyl and ethyldimethyl ammonium bromides in which the other alkyl group contains a (2-phenyl)ethyl moiety were synthesised …
Number of citations: 51 pubs.rsc.org
J Ormala - 2016 - aaltodoc.aalto.fi
The aim of this theses was to employ a multi-disciplinary approach to chemical impurity profiling of illicitly produced amphetamine. Based on the literature on the illicit amphetamine …
Number of citations: 2 aaltodoc.aalto.fi
RS BARTLETT - 1965 - search.proquest.com
I. THE DIBORANE REDUCTION OF UNSATURATED NITROGEN FUNCTIONS. II. THE REDUCTION OF ALIPHATIC NITRO COMPOUNDS WITH LITHIUM DISSOLVED IN …
Number of citations: 3 search.proquest.com
N Stojanovska, S Fu, M Tahtouh, T Kelly… - Forensic Science …, 2013 - Elsevier
Amphetamine-type substances (ATS), like other synthetically derived compounds, can be produced by a multitude of synthetic pathways using a variety of precursors and reagents, …
Number of citations: 140 www.sciencedirect.com
J Peltan - 2021 - egrove.olemiss.edu
The process of developing a working base case procedure for a novel one-pot-two-step synthesis of primary amines from Grignard reagents, nitriles, sodium metal or alkali metal loaded …
Number of citations: 0 egrove.olemiss.edu
B Elsenhans, R Blume, B Lembcke… - Biochimica et Biophysica …, 1985 - Elsevier
Cationic, lipid-soluble organic compounds may interfere with cation-mediated membrane transport processes. Thus, small intestinal absorption may be influenced by lipophilic organic …
Number of citations: 12 www.sciencedirect.com
M Rogerson - 1995 - search.proquest.com
Using a combination of solid-state NMR techniques including Tip measurements, dynamic line shape analyses and 2D EXSY data, a variety of intramolecular motions including …
Number of citations: 4 search.proquest.com

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